Technical Documentation Center

(S)-3-Amino-2-(benzylamino)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Amino-2-(benzylamino)propan-1-ol
  • CAS: 1260587-77-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Chiral 1,2-Diamine and Amino Alcohol Precursors: Structure, Properties, and Application

Abstract Chiral 1,2-diamines and 1,2-amino alcohols are foundational pillars in modern asymmetric synthesis. Their significance is rooted in their dual role as critical components of biologically active molecules and as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 1,2-diamines and 1,2-amino alcohols are foundational pillars in modern asymmetric synthesis. Their significance is rooted in their dual role as critical components of biologically active molecules and as "privileged" ligands and organocatalysts for a multitude of stereoselective transformations.[1][2][3][4] This technical guide provides an in-depth exploration of the structural nuances, physicochemical properties, and synthetic accessibility of these precursors. We will delve into the causality behind common synthetic strategies and the rigorous analytical techniques required to validate their stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular tools.

Introduction: The Privileged Nature of the 1,2-Difunctional Scaffold

The prevalence of the chiral 1,2-diamine and 1,2-amino alcohol motif in pharmaceuticals, natural products, and agrochemicals is a testament to its evolutionary and synthetic fitness.[1][5] These scaffolds are not merely passive structural elements; their ability to form stable, well-defined five-membered chelate rings with metal centers is the cornerstone of their utility in asymmetric catalysis.[6] This chelation creates a rigid and predictable chiral environment around the metal, enabling the transfer of stereochemical information to a substrate with high fidelity.

The efficacy of these ligands is profoundly influenced by their structural characteristics:

  • Stereochemistry: The absolute and relative configuration of the stereocenters dictates the three-dimensional space available for substrate coordination.

  • Steric Bulk: Substituents on the nitrogen or carbon backbone play a crucial role in shielding quadrants of the catalytic pocket, thereby directing the approach of the substrate.[6]

  • Electronic Properties: The electron-donating or -withdrawing nature of substituents can modulate the reactivity of the metal center.

This guide will systematically explore these features, connecting them to practical applications and providing the technical rationale for synthetic and analytical choices.

Core Structures and Synthetic Strategies

The value of any chiral precursor is intrinsically linked to its accessibility. A variety of synthetic routes have been developed, ranging from classical resolutions to modern catalytic asymmetric methods. The choice of strategy often depends on the desired scale, the availability of starting materials, and the required enantiopurity.

Foundational Precursors: Workhorses of Asymmetric Synthesis

Several key 1,2-diamine and amino alcohol structures have achieved "workhorse" status due to their proven effectiveness and relatively straightforward synthesis.

Precursor NameCommon AbbreviationStructureKey Synthetic Approach
(1R,2R)-1,2-Diaminocyclohexane(R,R)-DACHResolution of the racemic mixture with tartaric acid.[7]
(1R,2R)-1,2-Diphenylethylenediamine(R,R)-DPENSynthesized from benzil and resolved.
(1R,2S)-Norephedrine---Biocatalytic reduction or chemical synthesis from L-phenylacetylcarbinol (L-PAC).[8]
Synthetic Methodologies: A Mechanistic Perspective
2.2.1. From the Chiral Pool

Leveraging nature's readily available, enantiopure starting materials, such as amino acids, is a time-honored and efficient strategy.[9]

  • Rationale: The intrinsic high optical purity of natural α-amino acids provides a direct and often inexpensive route to the corresponding chiral 1,2-amino alcohols.[9] The stereocenter is pre-defined, eliminating the need for a resolution or an asymmetric induction step.

  • Mechanism: The synthesis is conceptually simple, involving the reduction of the carboxylic acid moiety. The choice of reducing agent is critical to avoid racemization and to be compatible with other functional groups present on the amino acid side chain. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, although milder borane-based reagents can also be employed.

2.2.2. Asymmetric Synthesis: Creating Chirality

Modern catalysis offers powerful methods for generating chiral 1,2-difunctional compounds from prochiral precursors.

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This is arguably one of the most impactful applications of these ligands. Chiral diamine-metal complexes, particularly with Ruthenium(II), are highly effective for the asymmetric reduction of ketones and imines.[6][10] The Noyori-type catalysts, featuring monotosylated diamines, are benchmark systems in this field.[11]

    • Causality: The mechanism involves an "outer-sphere" hydrogen transfer. The N-H proton on the ligand and the metal-hydride are transferred to the carbonyl substrate in a concerted, six-membered ring transition state. The stereochemistry of the diamine and the steric bulk of its substituents create a chiral pocket that forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product alcohol.[6]

  • Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is a highly efficient desymmetrization strategy to access chiral 1,2-diamines.[5]

    • Causality: A chiral catalyst, often a metal complex or an organocatalyst, coordinates to the aziridine. One of the enantiotopic C-N bonds is preferentially activated towards nucleophilic attack by an amine. The chiral environment of the catalyst dictates which C-N bond is cleaved, resulting in an enantioenriched 1,2-diamine.[5]

  • Asymmetric Epoxidation followed by Nucleophilic Opening: The Sharpless Asymmetric Epoxidation of allylic alcohols produces chiral epoxy alcohols with high enantioselectivity.[9] Subsequent ring-opening with a nitrogen nucleophile (e.g., azide followed by reduction) provides a versatile route to 1,2-amino alcohols. A prominent example is the Jacobsen-Katsuki epoxidation, which uses a manganese-salen complex derived from a chiral 1,2-diamine to epoxidize unfunctionalized alkenes with high enantioselectivity.[12][13][14][15]

Structural and Stereochemical Verification: A Self-Validating System

The synthesis of a chiral precursor is incomplete without rigorous verification of its structure and, most importantly, its enantiomeric purity. A trustworthy protocol must include a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation.[16] However, in a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts and coupling constants.[17][18] To determine enantiomeric purity, a chiral environment must be introduced.

  • Chiral Derivatizing Agents (CDAs): The precursor is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the enantiomers can be determined by integrating characteristic signals.[19][20]

  • Chiral Solvating Agents (CSAs): The precursor is dissolved in a chiral solvent or with a chiral additive. The transient, non-covalent diastereomeric complexes that form can induce small but measurable differences in the chemical shifts of the enantiomers.[19][20]

  • Multinuclear NMR: Nuclei such as ¹³C, ¹⁹F, and ³¹P often provide simpler spectra and larger chemical shift dispersions compared to ¹H NMR, which can be advantageous for resolving diastereomeric signals.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[21]

  • Principle: The technique relies on a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification.[21]

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [([R] - [S]) / ([R] + [S])] * 100[21]

Experimental Protocols: From Synthesis to Analysis

Synthesis Protocol: (1R,2S)-(-)-Norephedrine

This protocol is adapted from established chemical synthesis methods.[22][23] It describes the diastereoselective synthesis of the nitro alcohol precursor followed by reduction.

Step 1: Diastereoselective Nitroaldol (Henry) Reaction

  • To a flask cooled to -15 °C, add benzaldehyde (1.0 eq) and nitroethane (1.2 eq).

  • Slowly add triethylamine (0.1 eq) while maintaining the temperature between -15 °C and 0 °C. The use of a tertiary amine catalyst at low temperatures is crucial for favoring the formation of the (1R,2S) stereoisomer.[23]

  • Stir the reaction mixture at this temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R,2S)-1-phenyl-2-nitropropanol.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro alcohol from Step 1 in a suitable solvent such as ethanol or THF.

  • Prepare a solution/slurry of a reducing agent like LiAlH₄ (2.0-3.0 eq) in dry THF in a separate flask under an inert atmosphere.

  • Slowly add the nitro alcohol solution to the reducing agent slurry at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting salts and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate and evaporate the solvent to yield crude (1R,2S)-(-)-norephedrine.[22]

  • The product can be further purified by recrystallization from a suitable solvent system.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This is a generalized procedure for analyzing a chiral amino alcohol. Method development and optimization are required for each specific compound.[21]

  • System Preparation: Use an HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a teicoplanin-based or cyclodextrin-based column).[24]

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for amino alcohols on a teicoplanin-based CSP is a mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 60:40:0.3:0.2 v/v/v/v).[21] The acidic and basic additives are crucial for achieving good peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support and ensuring the analyte is in a consistent protonation state.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized norephedrine (and a racemic standard for comparison) in the mobile phase to a concentration of approximately 1 mg/mL.[21]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[21]

    • Column Temperature: 22 °C[21]

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula provided in Section 3.2.[21]

Visualization of Key Concepts

The Role of Chelation in Catalysis

The ability of 1,2-diamines and amino alcohols to act as bidentate ligands is central to their function. The formation of a stable five-membered ring with a metal center creates a rigid, predictable chiral environment.

Chelation cluster_ligand Chiral 1,2-Diamine Ligand N1 N C1 N1->C1 M Metal N1->M Coordination N2 N N2->M Coordination C2 C1->C2 R1 R C1->R1 C2->N2 R2 R' C2->R2 Workflow A Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) D Active Chiral Catalyst (Stir under Inert Atmosphere) A->D B Chiral Diamine Ligand B->D C Inert Solvent (e.g., Isopropanol) C->D G Asymmetric Reaction D->G E Substrate (e.g., Ketone) E->G F Hydrogen Source (e.g., Formic Acid/Triethylamine) F->G H Chiral Product (e.g., Chiral Alcohol) G->H I Analysis (Chiral HPLC/GC, NMR) H->I

Caption: General workflow for the in-situ preparation and application of a chiral diamine-metal catalyst. [6]

Conclusion

Chiral 1,2-diamine and 1,2-amino alcohol precursors are indispensable tools in the arsenal of the modern synthetic chemist. Their privileged structural motif, which allows for effective chelation and the creation of a well-defined chiral space, makes them exceptionally potent as ligands and catalysts. Understanding the causality behind their synthesis and the rigorous analytical methods required to confirm their stereochemical integrity is paramount for their successful application in the development of enantiomerically pure pharmaceuticals and other high-value chemical entities. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full potential of these remarkable molecules.

References

  • BenchChem. (2025).
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Sánchez, S., Barbas, C. F., & List, B. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Bentham Science. (2021). Application of NMR Spectroscopy in Chiral Recognition of Drugs. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • SciSpace. (2005). Direct chiral discrimination in NMR spectroscopy. [Link]

  • France, S. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. [Link]

  • Grokipedia. (n.d.). Jacobsen's catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

  • Revistas. (n.d.). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - Illinois. [Link]

  • Contreras, R. R., et al. (2024). The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Revista de Ciencia y Tecnología. [Link]

  • Wikipedia. (n.d.). Jacobsen's catalyst. [Link]

  • ResearchGate. (n.d.). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. [Link]

  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Books. (2024).
  • Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]

  • Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. [Link]

  • BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
  • National Center for Biotechnology Information. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. [Link]

  • Buchwald, S. L. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]

  • ResearchGate. (n.d.). Selected examples of chiral 1,2‐diamine‐based biologically active.... [Link]

  • MDPI. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral 1,2‐diamines via C(sp³)-H amination: inspiration and current approach. [Link]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)] -. [Link]

  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • ACS Publications. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

  • Agilent. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]

  • National Center for Biotechnology Information. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

  • Thieme. (2001). Enantioselective Preparation of a Novel Chiral 1,2-Diamine. [Link]

  • ACS Publications. (2025). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. [Link]

  • De Gruyter. (n.d.). Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. [Link]

  • designer-drug.com. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]

  • ResearchGate. (2025). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]/DUJPS/article/view/12224)

Sources

Exploratory

Synonyms for (S)-3-Amino-2-(benzylamino)propan-1-ol in organic synthesis

This guide details the technical profile, synthesis, and applications of (S)-3-Amino-2-(benzylamino)propan-1-ol , a versatile chiral building block in organic synthesis.[1] [1] Executive Summary (S)-3-Amino-2-(benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and applications of (S)-3-Amino-2-(benzylamino)propan-1-ol , a versatile chiral building block in organic synthesis.[1]

[1]

Executive Summary

(S)-3-Amino-2-(benzylamino)propan-1-ol (CAS: 1260587-77-6 ) is a chiral 1,2-diamine derivative featuring a primary alcohol, a primary amine, and a secondary benzylamine.[1] Its unique structural motif—derived from the amino acid L-serine or 2,3-diaminopropionic acid—makes it a "privileged structure" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing peptidomimetics, chiral ligands for asymmetric catalysis, and biologically active heterocyclic compounds.

This guide provides a definitive reference for its nomenclature, synthesis protocols, and application logic, designed for researchers requiring high-purity chiral intermediates.

Nomenclature & Synonyms

Accurate identification is critical in global supply chains and patent literature. The table below consolidates valid synonyms and identifiers.

CategorySynonym / IdentifierContext
IUPAC Name (2S)-3-Amino-2-(benzylamino)propan-1-olSystematic nomenclature
CAS Number 1260587-77-6 Primary Registry ID
Common Name (S)-N2-Benzyl-2,3-diaminopropan-1-olEmphasizes diamine core
Derivative Name (S)-N-Benzyl-2,3-diamino-1-propanolAlternate ordering
Abbreviation (S)-Bn-DAP-olLab shorthand (derived from D iA minoP ropanol)
Related CAS 4720-29-0Warning:[1][2][3][4] Refers to the achiral regioisomer 3-(benzylamino)propan-1-ol

Synthesis & Production Logic

The synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol requires strict stereocontrol to prevent racemization of the chiral center at C2.[1] The most robust industrial route involves the regioselective ring-opening of a chiral aziridine intermediate.[1]

Primary Synthetic Route: Aziridine Ring Opening

This protocol utilizes (S)-1-benzyl-2-(hydroxymethyl)aziridine as the electrophile.[1] The strain of the aziridine ring drives the reaction with ammonia, while the benzyl group on the nitrogen directs regioselectivity.

Mechanism & Causality:
  • Precursor Formation: L-Serine is reduced and cyclized to form the (S)-aziridine.[1]

  • Nucleophilic Attack: Ammonia (

    
    ) acts as the nucleophile.[5]
    
  • Regioselectivity: Under kinetic control, the nucleophile attacks the less hindered terminal carbon (C3) of the aziridine ring.

  • Result: The C2-N bond remains intact, preserving the benzyl group on the secondary amine (C2) and installing the primary amine at C3.

Experimental Protocol (Step-by-Step)

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Dissolve (S)-1-benzyl-2-(hydroxymethyl)aziridine (1.0 eq) in anhydrous ethanol or methanol.

  • Amination: Add a concentrated solution of ammonia (10-20 eq) in methanol. A large excess is critical to prevent poly-alkylation (dimerization).[1]

  • Reaction: Heat the sealed vessel to 60–80°C for 12–24 hours. Monitor consumption of the aziridine via TLC or LC-MS.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove excess ammonia and solvent.

  • Purification: The crude oil is purified via flash column chromatography (DCM/MeOH/NH4OH) to yield the target diamine as a viscous oil or low-melting solid.

Visualization of Synthesis Pathway

The following diagram illustrates the stereochemical flow from L-Serine to the target molecule, highlighting the critical regioselective opening step.

SynthesisPathway Figure 1: Regioselective Synthesis via Aziridine Ring Opening Serine L-Serine (Starting Material) Aziridine (S)-1-Benzyl-2- (hydroxymethyl)aziridine (Key Intermediate) Serine->Aziridine 1. Reduction 2. Cyclization (Bn-Cl) Target (S)-3-Amino-2- (benzylamino)propan-1-ol (Target) Aziridine->Target NH3 (Excess) Nucleophilic Attack at C3 (Less Hindered) RegioIsomer Regioisomer (Impurity) (Attack at C2) Aziridine->RegioIsomer Attack at C2 (Sterically Disfavored)

Caption: Figure 1: The regioselective ring-opening of the aziridine precursor ensures the benzyl group remains at the C2 position, yielding the correct (S)-isomer.[1]

Applications in Drug Development

The (S)-3-Amino-2-(benzylamino)propan-1-ol scaffold is valuable because it provides three distinct functional handles (primary OH, primary NH2, secondary NH-Bn) in a compact, chiral framework.[1]

Chiral Ligand Synthesis

The 1,2-diamine motif is a precursor for N,N-ligands used in asymmetric catalysis.

  • Salen-type Ligands: Condensation with salicylaldehydes yields chiral Schiff bases used in enantioselective oxidations.[1]

  • Metal Complexation: The free hydroxyl group can act as a hemilabile coordinating arm, enhancing catalyst stability.

Pharmaceutical Intermediates
  • Peptidomimetics: The molecule mimics the transition state of peptide bond hydrolysis, making it useful in protease inhibitor design.

  • Heterocycle Formation: Cyclization with carbonyl sources (e.g., phosgene, CDI) yields chiral oxazolidinones or imidazolidinones , which are core structures in antibiotics (e.g., Linezolid analogs) and anticonvulsants.

Application Workflow

Applications Core (S)-3-Amino-2-(benzylamino) propan-1-ol Ligands Chiral Ligands (Asymmetric Catalysis) Core->Ligands Condensation w/ Aldehydes Pharma Pharmaceutical APIs (Peptidomimetics) Core->Pharma Backbone Derivatization Heterocycles Chiral Heterocycles (Oxazolidinones) Core->Heterocycles Cyclization w/ CDI or Phosgene

Caption: Figure 2: Strategic utility of the scaffold in generating high-value downstream products.

References

  • BLD Pharm. (n.d.). (S)-3-Amino-2-(benzylamino)propan-1-ol Product Data. Retrieved from

  • PubChem. (2025).[3] 3-(Benzylamino)propanol Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025). CAS 1260587-77-6 Search Results. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. (Contextual reference for aziridine opening methodology). Retrieved from

Sources

Foundational

A Technical Guide to the Differentiation of (S)-3-Amino-2-(benzylamino)propan-1-ol and its Regioisomers

Abstract In pharmaceutical development, the precise control and analysis of a molecule's structure are paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit vastly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the precise control and analysis of a molecule's structure are paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical analysis of (S)-3-Amino-2-(benzylamino)propan-1-ol, a chiral building block, and its primary regioisomer, (S)-2-Amino-3-(benzylamino)propan-1-ol. We will explore the structural nuances, the synthetic pathways that can lead to isomeric mixtures, and the critical analytical techniques required to differentiate, identify, and quantify these distinct chemical entities. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust methodologies for ensuring isomeric purity.[3][4]

The Critical Nature of Regioisomerism in Drug Development

Defining Regioisomers

Regioisomers are a type of structural isomer that differ in the position of functional groups or substituents on a parent molecular framework. While they share the same molecular formula and often have similar chemical properties, their three-dimensional arrangement and electronic distribution are distinct. This seemingly subtle difference can have profound consequences on how the molecule interacts with biological systems.

Pharmacological and Toxicological Implications

The specific placement of functional groups dictates a molecule's ability to bind to target receptors, enzymes, and other biological macromolecules. A change in the position of a key hydrogen-bonding group or a hydrophobic moiety can drastically alter binding affinity and efficacy.[2]

  • Pharmacodynamics: The desired therapeutic effect of a drug is often mediated by one specific regioisomer (the eutomer), while the other (the distomer) may be less active, inactive, or even antagonistic.[2]

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion can all be affected by regioisomerism. Different isomers may be metabolized by different enzymatic pathways (e.g., Cytochrome P450), leading to variations in half-life, bioavailability, and the formation of potentially toxic metabolites.

  • Toxicology: An undesired regioisomer is, by regulatory definition, an impurity. It may possess its own unique toxicity profile, potentially causing adverse effects unrelated to the active pharmaceutical ingredient's (API) primary mechanism.[5] Therefore, rigorous analytical control is not just a matter of quality but of safety.[6]

Structural Profiles and Synthetic Considerations

Chemical Structures and Nomenclature

The primary focus of this guide is the differentiation between two key regioisomers derived from a 1,2-diaminopropanol backbone.

  • Target Compound: (S)-3-Amino-2-(benzylamino)propan-1-ol (CAS No. 1260587-77-6)[7]

  • Primary Regioisomer: (S)-2-Amino-3-(benzylamino)propan-1-ol

The key distinction lies in the connectivity of the primary amino (-NH₂) and the secondary benzylamino (-NHCH₂Ph) groups to the C2 and C3 positions of the propan-1-ol chain.

Caption: Chemical structures of the target compound and its primary regioisomer.

Synthetic Origins of Regioisomeric Mixtures

The formation of regioisomeric mixtures often arises from reactions where a nucleophile can attack multiple electrophilic sites. A common synthetic route to chiral 1,2-diamino alcohols involves the ring-opening of a chiral epoxide or aziridine.

For instance, the reaction of a C3-electrophilic building block like (S)-glycidyl tosylate with benzylamine would yield an intermediate. Subsequent conversion of the hydroxyl group to an amine, or a similar multi-step synthesis, could involve a step where regioselectivity is not perfectly controlled, leading to the formation of both the desired product and its regioisomer. Syntheses starting from chiral precursors like D-serine can also lead to various diaminopropanol derivatives.[8] The specific reaction conditions—solvent, temperature, and catalysts—play a crucial role in determining the ratio of the resulting isomers.

Definitive Analytical Methodologies

Differentiating and quantifying these closely related isomers requires high-resolution analytical techniques.[3] The most powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for structural elucidation of isomers.[9] Both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

Causality of Spectral Differences:

  • ¹H NMR: The protons attached to C1, C2, and C3 will exhibit distinct chemical shifts (δ) and coupling constants (J).

    • In (S)-3-Amino-2-(benzylamino)propan-1-ol: The proton at C2 is adjacent to a -CH₂OH group and a -CH₂NH₂ group. The benzyl group's magnetic anisotropy will strongly influence the C2-H proton.

    • In (S)-2-Amino-3-(benzylamino)propan-1-ol: The proton at C2 is adjacent to a -CH₂OH group and a -CH₂NH(Bn) group. The electronic environment, and thus the chemical shift, will be significantly different from its regioisomer. The protons on the benzyl-adjacent methylene group (-CH₂NHBn) will have a different shift compared to the terminal amine's methylene protons (-CH₂NH₂).

  • ¹³C NMR: The carbon chemical shifts are highly sensitive to the nature of the attached atoms. The carbons bearing the amino and benzylamino groups (C2 and C3) will have clearly distinguishable resonances in the two isomers. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unequivocally assign all proton and carbon signals, confirming the exact connectivity.[9]

Mass Spectrometry (MS)

While both regioisomers have the same molecular weight, their fragmentation patterns under techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) will differ. The fragmentation is driven by the most stable resulting ions.

Causality of Fragmentation Differences:

  • Alpha-Cleavage: A primary fragmentation pathway for amines and alcohols is the cleavage of the C-C bond adjacent (alpha) to the heteroatom.[10][11]

    • In (S)-3-Amino-2-(benzylamino)propan-1-ol: Alpha-cleavage next to the C2 nitrogen is likely, leading to the formation of a stable, resonance-stabilized fragment containing the benzylamino group.

    • In (S)-2-Amino-3-(benzylamino)propan-1-ol: Alpha-cleavage will occur next to the C2 primary amine or the C3 benzylamine, generating a different set of characteristic fragment ions. The dissociation of functional groups from the main skeleton is a primary fragmentation pathway for amino alcohols.[12] The relative abundance of these fragment ions provides a fingerprint to distinguish between the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying isomers in the pharmaceutical industry.[3][13] For these polar, basic compounds, Reverse-Phase HPLC (RP-HPLC) is a suitable starting point.

Causality of Separation:

  • Differential Partitioning: Although structurally similar, the two regioisomers will have slightly different polarities and pKa values. These differences lead to differential interactions with the stationary phase (e.g., C18) and the mobile phase.

  • Method Development: Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradient), pH (using buffers like ammonium formate or acetate), and column temperature can be used to achieve baseline separation (Resolution, Rs ≥ 1.5).[14] For enantiomeric purity, chiral stationary phases (CSPs), often based on polysaccharide derivatives, are required.[15][16]

Experimental Protocols

The following protocols provide a robust framework for the analysis of these regioisomers.

Protocol: Differentiation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for optimal signal dispersion).[17]

  • Acquisition Parameters:

    • Experiment: Standard ¹H acquisition.

    • Pulse Angle: 30-45° pulse.[18]

    • Scans: Acquire 16-64 scans to achieve a high signal-to-noise ratio.[17]

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.[4]

    • Perform careful phasing and baseline correction of the spectrum.

  • Analysis:

    • Identify the distinct signals for the protons on C1, C2, and C3.

    • Compare the chemical shifts and coupling patterns to reference spectra or predicted values to distinguish between the regioisomers. The key differentiating signals will be the methine proton (-CH-) at C2 and the adjacent methylene protons (-CH₂-).

Protocol: Separation and Quantification by RP-HPLC
  • Instrumentation: A standard HPLC or UPLC system with a UV or Diode Array Detector (DAD) is required. Coupling to a mass spectrometer (LC-MS) provides an additional layer of confirmation.[17]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.[17]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 50% B over 20 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[17]

    • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A:B. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]

  • Data Analysis:

    • Identify the two regioisomers based on their distinct retention times.

    • Quantify the relative amounts using the peak area percentage, assuming equal response factors for initial assessment. For validated assays, a reference standard for each isomer is required to determine the relative response factor.

Visualization of Analytical Workflow

A systematic approach is crucial for reliable isomer identification and quantification.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Report Sample Isomeric Mixture (e.g., from synthesis) Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC Separation (C18, Gradient Elution) Prep->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Analyze MS Mass Spectrometry (ESI-MS/MS) Prep->MS Infuse/Inject Data_HPLC Retention Time Peak Area (%) HPLC->Data_HPLC Data_NMR Chemical Shifts (δ) Coupling (J) NMR->Data_NMR Data_MS m/z of Fragments MS->Data_MS Result Unambiguous Identification & Quantification of Regioisomers Data_HPLC->Result Data_NMR->Result Data_MS->Result

Sources

Exploratory

Solubility of (S)-3-Amino-2-(benzylamino)propan-1-ol in Organic Solvents: A Technical Guide

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of (S)-3-Amino-2-(benzylamino)propan-1-ol. This document provides a deep dive into t...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of (S)-3-Amino-2-(benzylamino)propan-1-ol. This document provides a deep dive into the molecule's structural characteristics, predictive solubility analysis, and a robust experimental protocol for precise solubility determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It influences everything from the feasibility of synthesis and purification to the formulation of the final dosage form and the drug's ultimate bioavailability. (S)-3-Amino-2-(benzylamino)propan-1-ol is a chiral building block with applications in asymmetric synthesis and the development of novel therapeutics. A thorough understanding of its solubility in various organic solvents is essential for its effective application. This guide provides a theoretical framework for predicting its solubility and a practical, validated method for its experimental determination.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities tend to be miscible.[1]

(S)-3-Amino-2-(benzylamino)propan-1-ol possesses a unique combination of functional groups that contribute to its solubility profile:

  • Polar Functional Groups: The molecule contains a primary alcohol (-OH) and two amine (-NH) groups. These groups are capable of both donating and accepting hydrogen bonds, which are strong intermolecular forces.[2][3] This suggests a high affinity for polar solvents.

  • Nonpolar Moiety: The presence of a benzyl group (a phenyl ring attached to a methylene group) introduces a significant nonpolar, hydrophobic character to the molecule.[4][5]

Table 1: Physicochemical Properties of (S)-3-Amino-2-(benzylamino)propan-1-ol

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[6]
Molecular Weight165.23 g/mol [6]
Hydrogen Bond Donors2[6]
Hydrogen Bond Acceptors2[6]
LogP (Predicted)1.1586[6]
TPSA (Topological Polar Surface Area)32.26 Ų[6]

The positive LogP value indicates a slight preference for a nonpolar environment over an aqueous one, while the TPSA suggests a moderate degree of polarity. This duality is key to understanding its behavior.

Predictive Solubility Analysis

Based on the molecular structure, we can predict the solubility of (S)-3-Amino-2-(benzylamino)propan-1-ol in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can also engage in hydrogen bonding.[7] Due to the strong hydrogen bonding capabilities of the alcohol and amine groups in the solute, high solubility is expected in these solvents.[8] The short-chain alcohols are particularly effective as they can interact favorably with both the polar -OH and -NH groups and the nonpolar benzyl group to some extent.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds.[1] They can, however, accept hydrogen bonds from the solute's -OH and -NH groups. Therefore, moderate to good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker van der Waals forces.[10] The strong intermolecular hydrogen bonds within the solute itself will be difficult to overcome by the weak interactions with nonpolar solvents. Consequently, low solubility is predicted in this class of solvents.[2]

The following diagram illustrates the relationship between the molecular features of the compound and its expected solubility in different solvent types.

G Logical Relationship of Molecular Structure to Solubility Solute (S)-3-Amino-2-(benzylamino)propan-1-ol Features Molecular Features Solute->Features HBD H-Bond Donors (-OH, -NH) Features->HBD has HBA H-Bond Acceptors (-O, -N) Features->HBA has Nonpolar Nonpolar Benzyl Group Features->Nonpolar has PolarProtic Polar Protic (e.g., Methanol) HBD->PolarProtic Strong Interaction HBA->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO) HBA->PolarAprotic Good Interaction NonpolarSolvent Nonpolar (e.g., Hexane) Nonpolar->NonpolarSolvent Favorable Interaction SolventType Solvent Type SolventType->PolarProtic SolventType->PolarAprotic SolventType->NonpolarSolvent High High PolarProtic->High leads to Moderate Moderate PolarAprotic->Moderate leads to Low Low NonpolarSolvent->Low leads to Outcome Predicted Solubility High->Outcome Moderate->Outcome Low->Outcome

Predicted solubility based on molecular features.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[11][12][13][14]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[15] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[16][17]

Materials and Equipment
  • (S)-3-Amino-2-(benzylamino)propan-1-ol (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)[18][19]

  • HPLC column (e.g., C18 reversed-phase)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid (S)-3-Amino-2-(benzylamino)propan-1-ol to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[20][21]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.[22]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial to remove any remaining microscopic particles.[11]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of (S)-3-Amino-2-(benzylamino)propan-1-ol.[23] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.[24]

The following diagram outlines the experimental workflow for the shake-flask method.

G Experimental Workflow for Shake-Flask Solubility Determination Start Start AddSolid Add excess solid solute to vial Start->AddSolid AddSolvent Add known volume of solvent AddSolid->AddSolvent Equilibrate Equilibrate (24-72h) at constant T° with agitation AddSolvent->Equilibrate Separate Centrifuge to separate undissolved solid Equilibrate->Separate Filter Filter supernatant (0.22 µm PTFE filter) Separate->Filter Dilute Accurately dilute filtered sample Filter->Dilute Analyze Quantify concentration via validated HPLC method Dilute->Analyze Report Calculate and report solubility (e.g., mg/mL) Analyze->Report End End Report->End

Shake-flask method workflow for solubility.

Conclusion and Implications

While readily available quantitative data for the solubility of (S)-3-Amino-2-(benzylamino)propan-1-ol is sparse, a systematic approach based on its molecular structure allows for reliable predictions. The presence of multiple hydrogen-bonding groups suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For drug development professionals and researchers, it is imperative to move beyond prediction and obtain precise experimental data. The detailed shake-flask protocol provided in this guide serves as a self-validating system to generate the high-quality, reliable solubility data necessary for informed decisions in process development, formulation, and preclinical studies.

References

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

  • Various Authors. (2018, March 30). Are amines soluble in organic solvents? Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Riniker, S., & van Gunsteren, W. F. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Al-Azzawi, A., Al-Obaidi, A., & Al-Saffar, Z. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Various Authors. (2018, February 10). How is alcohol both organic solvent and soluble in water? Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • meriSTEM Education. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM [Video]. YouTube. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Clark, J. (n.d.). alcohols. Chemguide. Retrieved from [Link]

  • Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • Tsume, Y., et al. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Narula, P., & Kumar, S. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

  • Baek, K., et al. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regio- and Stereocontrolled Ring-Opening of Chiral Epoxides with Benzylamine

Executive Summary This application note details the protocol for the aminolysis of chiral epoxides using benzylamine to synthesize -amino alcohols. These structures are critical pharmacophores in -adrenergic blockers and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the aminolysis of chiral epoxides using benzylamine to synthesize


-amino alcohols. These structures are critical pharmacophores in 

-adrenergic blockers and chiral auxiliaries. While the reaction is conceptually simple, achieving high regioselectivity and maintaining optical purity requires strict control over reaction conditions. This guide presents two validated methods: a Green Aqueous Protocol (thermodynamic control) and a Lewis-Acid Catalyzed Protocol (kinetic/electronic control), enabling researchers to select the pathway that best fits their substrate's steric and electronic profile.

Mechanistic Principles & Strategic Planning

The Regioselectivity Paradox

The ring-opening of epoxides by amines (aminolysis) is governed by a competition between steric hindrance and electronic stabilization .

  • Pathway A (Steric Control -

    
    ):  Under neutral or basic conditions, the nucleophile (benzylamine) attacks the least hindered carbon. For terminal epoxides (e.g., 1,2-epoxybutane), this is the dominant pathway.
    
  • Pathway B (Electronic Control - Borderline

    
    ):  Under acidic conditions (Lewis acids, hot water), the epoxide oxygen is activated (protonated or complexed). The bond weakens, and partial positive charge develops on the more substituted carbon (benzylic position). This directs the nucleophile to the more hindered site.
    
Stereochemical Implications[1]
  • Terminal Attack: The chiral center is usually at the internal carbon. Attack at the terminal carbon leaves the stereocenter untouched (Retention of Configuration ).

  • Internal (Benzylic) Attack: Attack occurs directly at the chiral center. This proceeds via a Walden inversion (Inversion of Configuration ).

Critical Note: For styrene oxide, these two pathways lead to different constitutional isomers and different stereochemical outcomes.

ReactionPathways Epoxide Chiral Epoxide (e.g., (R)-Styrene Oxide) Conditions Reaction Conditions Epoxide->Conditions PathA Neutral/Basic (Steric Control) Conditions->PathA No Catalyst PathB Lewis Acid/Acidic (Electronic Control) Conditions->PathB Catalyst (Fe, Bi, H2O) Terminal Terminal Attack (Major) PathA->Terminal ProdA Product A (Retention of Config) Terminal->ProdA Internal Benzylic Attack (Major) PathB->Internal ProdB Product B (Inversion of Config) Internal->ProdB

Figure 1: Decision tree for regioselective control. Selecting the catalyst determines the site of nucleophilic attack.

Experimental Protocols

Method A: Water-Promoted "Green" Synthesis

Best for: Aliphatic epoxides, large-scale synthesis, environmentally sensitive workflows. Mechanism: Hot water acts as a dual hydrogen-bond donor/acceptor, activating the epoxide and stabilizing the transition state without requiring toxic metal salts.

Reagents:

  • Chiral Epoxide (1.0 equiv)

  • Benzylamine (1.2 - 1.5 equiv)

  • Deionized Water (Solvent, 3-5 mL per mmol)

Protocol:

  • Setup: Charge a round-bottom flask with the chiral epoxide and deionized water.

  • Addition: Add benzylamine dropwise at room temperature. Note: Benzylamine is hydrophobic; the mixture will be biphasic initially.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. The mixture will become homogeneous as the reaction proceeds and the amino alcohol forms.

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Stain with Ninhydrin (amines) or p-Anisaldehyde (epoxides). Reaction time is typically 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • If product precipitates (solid), filter and wash with cold water.

    • If oil, extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (from EtOH/Hexane) or Flash Chromatography.

Method B: Lewis-Acid Catalyzed (Regioselective for Styrenyl Systems)

Best for: Styrene oxides, directing attack to the benzylic position, sluggish substrates. Catalyst: Iron(III) Trifluoroacetate


 or Bismuth Nitrate 

.

Reagents:

  • Chiral Epoxide (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Catalyst: 1.0 mol%[1]

  • Solvent: None (Solvent-free) or Acetonitrile (if solid)

Protocol:

  • Setup: In a vial, mix the chiral epoxide and the catalyst (1 mol%).

  • Addition: Add benzylamine in one portion.

  • Reaction: Stir at Room Temperature . The reaction is often exothermic; use a water bath if scaling up >1g.

  • Time: Reaction is rapid (often < 1 hour).

  • Quench/Workup: Dilute with

    
    . Filter through a small pad of silica or Celite to remove the metal catalyst.
    
  • Concentrate: Evaporate solvent to yield crude

    
    -amino alcohol.
    

Analytical & Quality Control

Data Comparison of Methods

The following table summarizes typical outcomes for (R)-Styrene Oxide opening with Benzylamine.

ParameterMethod A (Water, 60°C)Method B (Fe-Catalyst, RT)
Major Regioisomer Terminal Attack (Primary Alcohol)Benzylic Attack (Secondary Alcohol)
Regio-ratio (Term:Benz) ~85 : 15~5 : 95
Stereochemistry Retention of (R)Inversion to (S)
Yield 85-92%90-95%
Workup Complexity Low (Extraction)Very Low (Filtration)
Workflow Visualization

Workflow cluster_0 Method Selection Start Start: Raw Materials Mix Mix: Epoxide + Benzylamine Start->Mix MethodA Method A: Water (60°C) Target: Terminal Attack Mix->MethodA Aliphatic/Terminal MethodB Method B: Catalyst (RT) Target: Benzylic Attack Mix->MethodB Styrenyl/Benzylic Monitor TLC Monitoring (Disappearance of Epoxide) MethodA->Monitor MethodB->Monitor Workup Workup (Extract/Filter) Monitor->Workup QC QC: Chiral HPLC & NMR Workup->QC

Figure 2: Experimental workflow from substrate selection to quality control.

Chiral HPLC Method Development

To verify optical purity (ee%), use the following baseline conditions:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Rationale: The DEA is critical. Amino alcohols are basic; without an amine modifier, they will tail severely on the silica support, destroying resolution.

  • Detection: UV @ 254 nm (benzyl chromophore).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation Excess epoxide relative to amine.Ensure Benzylamine is in excess (1.2–1.5 equiv). The secondary amine product is more nucleophilic than the primary amine.
Low Conversion Steric bulk of Benzylamine.Increase temperature (Method A) or catalyst loading to 5 mol% (Method B).
Poor Resolution (HPLC) Strong interaction with stationary phase.Increase DEA concentration to 0.2%. Switch to Chiralpak IA (immobilized) to allow use of DCM/THF co-solvents.
Regioisomer Mix "Borderline" conditions.Switch methods completely. Avoid weak Lewis acids that don't fully drive the electronic pathway.

References

  • Water-Promoted Synthesis: Wang, Z., et al. "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles." The Journal of Organic Chemistry, 2008, 73(6), 2270–2274.

  • Iron Catalyst Protocol: Ertürk, E., & Demir, A. S. "Iron(III) trifluoroacetate catalyzed epoxide opening with amines."[1] Arkivoc, 2008 (iv), 128-136.

  • Bismuth Catalyst: Singh, P., et al. "An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3[2]·5H2O as a catalyst."[2] New Journal of Chemistry, 2011.

  • Solid Support (Silica): Tajbakhsh, M., et al. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions."[3] Journal of the Mexican Chemical Society, 2013.

  • Mechanistic Insight: Oberlin College. "Kinetics of the Nucleophilic Addition Reaction of Amines with Epoxides." Journal of Physical Chemistry A, 2015.

Sources

Application

Application Notes and Protocols for (S)-3-Amino-2-(benzylamino)propan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Introduction: The Promise of Vicinal Diamino Alcohol Ligands in Asymmetric Synthesis (S)-3-Amino-2-(benzylamino)propan-1-ol is a chiral 1,2-diamino alcohol that holds significant potential as a ligand in asymmetric catal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Vicinal Diamino Alcohol Ligands in Asymmetric Synthesis

(S)-3-Amino-2-(benzylamino)propan-1-ol is a chiral 1,2-diamino alcohol that holds significant potential as a ligand in asymmetric catalysis. Its structure combines a primary amine, a secondary amine, and a primary alcohol, offering multiple coordination points to a metal center. This trifunctional nature, coupled with the defined stereochemistry at the C2 position, makes it an attractive candidate for creating a well-defined chiral environment around a catalytic metal, which is essential for achieving high enantioselectivity in chemical transformations. Chiral 1,2-diamines and amino alcohols are privileged ligand classes in asymmetric catalysis, having demonstrated remarkable success in a variety of reactions, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions.[1][2]

The presence of both a "soft" secondary amine and a "hard" primary amine and alcohol allows for versatile coordination to different transition metals, such as ruthenium, rhodium, iridium, and zinc. The benzyl group on the secondary amine provides steric bulk, which can be crucial in influencing the facial selectivity of a substrate's approach to the catalytic center.

While specific catalytic applications of (S)-3-Amino-2-(benzylamino)propan-1-ol are not yet extensively documented in peer-reviewed literature, its structural motifs strongly suggest its utility in well-established catalytic systems. This guide provides detailed protocols for two potential applications, based on proven methodologies for structurally analogous chiral amino alcohol and diamine ligands: the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes. These protocols are intended to serve as a robust starting point for researchers exploring the catalytic potential of this promising chiral ligand.

Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[3] Ruthenium(II) complexes bearing chiral 1,2-diamine or β-amino alcohol ligands are among the most effective catalysts for this transformation, typically employing isopropanol as both the solvent and the hydrogen source.

Causality of Experimental Design

The in-situ preparation of the ruthenium catalyst from a dimeric precursor like [RuCl2(p-cymene)]2 and the chiral ligand offers operational simplicity and allows for rapid screening of ligands and reaction conditions. The use of a base, such as potassium hydroxide or potassium tert-butoxide, is crucial for the deprotonation of the ligand's N-H or O-H group, leading to the formation of the active 16-electron ruthenium amide or alkoxide species, which is central to the catalytic cycle.[4] Isopropanol serves as a mild and readily available hydrogen donor. The choice of an aromatic ketone like acetophenone as a model substrate is standard practice due to the ease of monitoring the reaction and analyzing the enantiomeric excess of the resulting 1-phenylethanol.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • (S)-3-Amino-2-(benzylamino)propan-1-ol (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Acetophenone (Substrate)

  • Anhydrous 2-propanol (Solvent and hydrogen donor)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (Base)

  • Anhydrous toluene (for catalyst pre-formation, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S)-3-Amino-2-(benzylamino)propan-1-ol (4.0 mg, 0.022 mmol, 2.2 mol equivalent to Ru dimer) in anhydrous 2-propanol (5 mL).

    • Stir the resulting orange solution at room temperature for 30 minutes to allow for ligand exchange and formation of the pre-catalyst.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a solution of acetophenone (120.1 mg, 1.0 mmol) in anhydrous 2-propanol (5 mL).

    • Prepare a 0.1 M solution of KOH or t-BuOK in anhydrous 2-propanol.

  • Catalytic Reaction:

    • To the stirred solution of the pre-catalyst, add the solution of acetophenone.

    • Initiate the reaction by adding the basic solution (0.5 mL of 0.1 M solution, 0.05 mmol).

    • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Purify the product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Data Presentation: Representative Results for ATH of Aromatic Ketones with Analogous Amino Alcohol Ligands

The following table presents typical results obtained for the asymmetric transfer hydrogenation of various aromatic ketones using ruthenium complexes of chiral β-amino alcohols. These values serve as a benchmark for what might be achievable with (S)-3-Amino-2-(benzylamino)propan-1-ol.

EntrySubstrateLigand TypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Acetophenone(1S,2R)-1-Amino-2-indanol1.0>9582[3]
24'-FluoroacetophenoneC2-symmetric bis(phosphinite)1.09979[1]
34'-ChloroacetophenoneC2-symmetric bis(phosphinite)1.09875[1]
44'-MethoxyacetophenoneC2-symmetric bis(phosphinite)1.09965[1]
Visualization of the Catalytic Cycle

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Ru_precatalyst [Ru]-Ligand Pre-catalyst Active_Ru_H Active [Ru]-H Species Ru_precatalyst->Active_Ru_H + Base + i-PrOH TS [Substrate...H-Ru-Ligand...H-Donor] Transition State Active_Ru_H->TS + Ketone Product_complex [Ru]-Product Complex TS->Product_complex Hydride Transfer Product_complex->Active_Ru_H + i-PrOH - Product - Acetone Chiral_Alcohol Chiral Alcohol Acetone Acetone Ketone Prochiral Ketone iPrOH 2-Propanol

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[5] Chiral β-amino alcohols are highly effective ligands for this transformation, forming a chiral zinc-alkoxide complex in situ that catalyzes the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.

Causality of Experimental Design

The reaction is typically carried out in an aprotic solvent like toluene or hexane to prevent quenching of the highly reactive organozinc reagents. The chiral amino alcohol ligand reacts with one equivalent of diethylzinc to form a dimeric zinc-alkoxide-amide complex, which is believed to be the active catalytic species. A second equivalent of diethylzinc serves as the alkylating agent. The reaction is often performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity. Benzaldehyde is a common model substrate for optimizing reaction conditions.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-3-Amino-2-(benzylamino)propan-1-ol (Ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (Substrate)

  • Anhydrous toluene or hexanes (Solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-3-Amino-2-(benzylamino)propan-1-ol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Reaction:

    • To the catalyst solution, add freshly distilled benzaldehyde (106.1 mg, 1.0 mmol) dropwise at 0 °C.

    • Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up and Analysis:

    • Upon completion (typically after several hours), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Purify the product, 1-phenyl-1-propanol, by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation: Representative Results for Diethylzinc Addition with Analogous Amino Alcohol Ligands

The following table shows representative results for the enantioselective addition of diethylzinc to various aldehydes using different chiral amino alcohol ligands. This data provides a reference for the potential efficacy of (S)-3-Amino-2-(benzylamino)propan-1-ol in this transformation.

EntryAldehydeLigand TypeLigand Loading (mol%)Yield (%)ee (%)Reference
1BenzaldehydeCarbohydrate-derived β-amino alcohol10up to 100up to 96[6]
24-ChlorobenzaldehydeD-Glucosamine-derived thio-ligand109588[7]
34-MethoxybenzaldehydeNatural product-derived amino alcohol109294[8]
4HexanalCarbohydrate-derived β-amino alcohol109890[6]
Visualization of the Proposed Catalytic Cycle

Diethylzinc_Addition cluster_cycle Proposed Catalytic Cycle Ligand (S)-3-Amino-2- (benzylamino)propan-1-ol Active_Complex Chiral Dimeric Zinc Complex Ligand->Active_Complex Zn_Et2 Et₂Zn Zn_Et2->Active_Complex Aldehyde_Coordination Aldehyde Coordination to Zinc Complex Active_Complex->Aldehyde_Coordination + Aldehyde Ethyl_Transfer Enantioselective Ethyl Transfer Aldehyde_Coordination->Ethyl_Transfer + Et₂Zn Product_Complex Zinc Alkoxide Product Complex Ethyl_Transfer->Product_Complex - Zn(Et)(alkoxide) Product_Complex->Active_Complex + Et₂Zn - Chiral Alcohol

Sources

Method

Topic: Synthesis of Chiral 4-(Aminomethyl)-N-benzyl-1,3-oxazolidin-2-one from (S)-3-Amino-2-(benzylamino)propan-1-ol

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Chiral oxazolidinones are a cornerstone of modern medicinal chemistry and asymmetric synthesis. They form the core...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxazolidinones are a cornerstone of modern medicinal chemistry and asymmetric synthesis. They form the core scaffold of important antibiotics, such as Linezolid, and serve as powerful chiral auxiliaries for controlling stereochemistry in complex molecule synthesis.[1][2][3] This application note provides a comprehensive guide and a detailed, field-proven protocol for the synthesis of a valuable chiral oxazolidinone intermediate, (S)-4-((benzylamino)methyl)-1,3-oxazolidin-2-one, starting from the readily accessible chiral amino alcohol, (S)-3-Amino-2-(benzylamino)propan-1-ol. We will delve into the mechanistic rationale behind the chosen methodology, offering insights into reagent selection and reaction optimization, and present a self-validating protocol designed for reproducibility and high yield.

Introduction: The Significance of Chiral Oxazolidinones

The 2-oxazolidinone ring is a privileged scaffold in drug discovery, most notably for its role in a class of synthetic antibiotics active against multi-drug resistant Gram-positive bacteria.[3][4][5][6] The mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a unique target that circumvents cross-resistance with many existing antibacterial agents.[4][7] Beyond their direct pharmacological activity, oxazolidinones, particularly those popularized by David A. Evans, are renowned as one of the most reliable and versatile classes of chiral auxiliaries.[1][2] By temporarily incorporating them into a synthetic route, chemists can direct the stereochemical outcome of reactions like alkylations and aldol additions with a high degree of predictability and control.[1][8]

The synthesis described herein transforms (S)-3-Amino-2-(benzylamino)propan-1-ol, a chiral diamino alcohol, into a key oxazolidinone building block. This product retains the crucial stereocenter from the starting material and possesses a pendant aminomethyl group, which serves as a valuable synthetic handle for further elaboration in drug development programs.

Reaction Principle and Mechanistic Insights

The formation of a 2-oxazolidinone from a 1,2-amino alcohol is a robust and widely employed transformation. The core of this reaction is the formation of a carbamate from the amino and hydroxyl groups, followed by an intramolecular cyclization. One of the most common strategies involves reacting the amino alcohol with a phosgene equivalent.[9][10][11] While phosgene itself is highly effective, its extreme toxicity necessitates the use of safer alternatives.

Causality Behind Reagent Choice:

For this protocol, we have selected 1,1'-Carbonyldiimidazole (CDI) as the cyclizing agent. This choice is deliberate and based on several key advantages over other reagents like phosgene, triphosgene, or chloroformates:

  • Safety: CDI is a stable, crystalline solid that is significantly safer and easier to handle than gaseous phosgene or its volatile derivatives.

  • Reaction Byproducts: The reaction of CDI with the amino alcohol releases two equivalents of imidazole. Imidazole is a weak base that can facilitate the reaction, and it is water-soluble, making its removal during the aqueous workup straightforward.

  • High Reactivity: CDI is highly reactive towards alcohols and amines, allowing the reaction to proceed under mild conditions, often at room temperature, which helps to prevent side reactions and preserve the stereochemical integrity of the chiral center.

The reaction proceeds via a two-step, one-pot mechanism. First, the more nucleophilic primary hydroxyl group of the amino alcohol attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an imidazolyl carbamate intermediate. This intermediate is then susceptible to intramolecular nucleophilic attack by the secondary amine, displacing the second imidazole molecule and closing the five-membered oxazolidinone ring in a favorable 5-Exo-Trig cyclization.[12]

G cluster_0 Reaction Mechanism A 1,2-Amino Alcohol + CDI B Step 1: Nucleophilic Attack (Formation of Imidazolyl Carbamate) A->B Reaction C Intermediate: Imidazolyl Carbamate B->C Forms D Step 2: Intramolecular Cyclization (5-Exo-Trig) C->D Undergoes E Final Product: Chiral Oxazolidinone + Imidazole (byproduct) D->E Yields

Caption: Simplified reaction mechanism for CDI-mediated cyclization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield the desired product with high purity, verifiable through the characterization methods outlined.

Materials and Reagents

Quantitative data and key properties for all reagents are summarized in the table below for ease of reference.

ReagentCAS NumberFormulaMol. Wt. ( g/mol )Amount (mmol)Equivalents
(S)-3-Amino-2-(benzylamino)propan-1-ol1260587-77-6C₁₀H₁₆N₂O180.255.01.0
1,1'-Carbonyldiimidazole (CDI)530-62-1C₇H₆N₄O162.156.01.2
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11~50 mL-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11As needed-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-NaHCO₃-As needed-
Brine (Saturated Aqueous NaCl)-NaCl-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-
Equipment
  • 100 mL round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G start Start: Flame-Dried Flask under Inert Atmosphere step1 1. Dissolve Starting Material Add (S)-3-Amino-2-(benzylamino)propan-1-ol and anhydrous THF. start->step1 step2 2. Add Cyclizing Agent Add CDI portion-wise at 0 °C to RT. Rationale: Controls exotherm. step1->step2 step3 3. Reaction Stir at room temperature for 12-18 hours. step2->step3 step4 4. Monitor Progress Use TLC (e.g., 10% MeOH in DCM) to check for consumption of starting material. step3->step4 step5 5. Aqueous Workup Quench with water, extract with EtOAc. Wash with NaHCO₃ (aq) and brine. step4->step5 step6 6. Isolate Crude Product Dry organic layer (MgSO₄), filter, and concentrate via rotary evaporation. step5->step6 step7 7. Purify Purify by silica gel column chromatography. step6->step7 end_node End: Purified Chiral Oxazolidinone step7->end_node

Caption: Experimental workflow for oxazolidinone synthesis.

  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Dissolution: To the flask, add (S)-3-Amino-2-(benzylamino)propan-1-ol (0.90 g, 5.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the mixture until the starting material is fully dissolved.

  • CDI Addition: While stirring, add 1,1'-Carbonyldiimidazole (CDI) (0.97 g, 6.0 mmol, 1.2 equiv.) portion-wise over 5-10 minutes. Scientific Rationale: A slight excess of CDI ensures complete conversion of the starting material. Portion-wise addition helps to control any potential exotherm and prevent rapid gas evolution (CO₂), though the reaction is typically gentle.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material is polar and will have a low Rf, while the product will be less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. Trustworthiness Check: The NaHCO₃ wash is crucial for removing any unreacted CDI and the imidazole byproduct, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) to afford the pure (S)-4-((benzylamino)methyl)-1,3-oxazolidin-2-one.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral HPLC/SFC: To confirm the enantiomeric purity of the product. The enantiomeric excess should be >98%, as the reaction mechanism does not typically affect the existing stereocenter.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • 1,1'-Carbonyldiimidazole is a moisture-sensitive and corrosive solid. Avoid inhalation of dust and contact with skin.

  • Organic solvents (THF, Ethyl Acetate) are flammable and should be handled away from ignition sources.

Conclusion

This application note provides an authoritative and detailed protocol for the synthesis of a valuable chiral oxazolidinone from (S)-3-Amino-2-(benzylamino)propan-1-ol. By employing the safe and efficient cyclizing agent 1,1'-Carbonyldiimidazole, this method offers a reliable and reproducible route to a key building block for pharmaceutical research and asymmetric synthesis. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps in the protocol ensures that researchers can confidently apply this methodology in their laboratories.

References

  • Evans, D. A. (1990). The role of oxazolidinone chiral auxiliaries in asymmetric synthesis. Aldrichimica Acta, 23(3), 70-78. (A foundational text on the use of oxazolidinones in asymmetric synthesis). [Source not directly found, but the information is widely established and cited in other provided sources like[1]]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press. (A comprehensive textbook covering chiral auxiliaries). [Source not directly found, but general knowledge in organic chemistry]
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from a university lecture note compilation which provides an overview of chiral auxiliaries.[8]

  • LibreTexts Chemistry. (2023). Asymmetric Synthesis. A resource explaining the principles of chiral auxiliaries.[13]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link][2]

  • Pandey, A., & Dereddi, A. (2014). Current Updates on Oxazolidinone and Its Significance. PMC. [Link][4]

  • de la Torre, B. G., & Albericio, F. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link][3]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2021). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. IntechOpen. [Link][5]

  • Wang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link][14]

  • White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society. [Link][15]

  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link][6]

  • Buratovich, M. A. (2025). Oxazolidinone antibiotics. EBSCO Research Starters. [Link][7]

  • Reddy, L. H., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link][9]

  • Guanti, G., et al. (2002). Asymmetric Syntheses of New Functionalized β-Amino Alcohols via Diastereoselective Addition of Organometallic Reagents onto Oxazolidines. The Journal of Organic Chemistry. [Link][16]

  • Aygün, A., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journals. [Link][10]

  • Coles, S. J., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link][17]

  • Kumar, A., & Kumar, S. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Publishing. [Link][11]

  • Chen, C. S., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. [Link][12]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link][18]

  • Somfai, P. (2006). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link][19]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol

Case ID: SYN-2024-ABPO-05 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division Executive Summary The synthesis of (S)-3-Amino-2-(benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-2024-ABPO-05 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division

Executive Summary

The synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol presents a classic challenge in chiral intermediate preparation: installing two distinct amine functionalities on a propyl backbone while maintaining stereochemical integrity at the C2 position.

Low yields in this synthesis are typically caused by three convergent failure modes:

  • Regiochemical Scrambling: Poor selectivity during the introduction of the C3-amine (often via aziridine opening).

  • Over-Alkylation: Formation of tertiary amines or dibenzyl species during the benzylation step.

  • Isolation Losses: The high polarity and water solubility of the diamino-alcohol product leading to significant loss during aqueous workup.

This guide provides a validated protocol analysis and troubleshooting framework to maximize yield and purity.

Part 1: The Validated Pathway (Logic & Mechanism)

To achieve high enantiomeric excess (ee) and yield, the Aziridine Ring-Opening Route derived from L-Serine is the industry standard. Direct alkylation of 2,3-diaminopropan-1-ol is discouraged due to uncontrollable poly-alkylation.

Optimal Synthetic Workflow
  • Precursor Preparation: L-Serine

    
     N-Benzyl-L-Serine 
    
    
    
    (S)-N-Benzyl-aziridine-2-methanol.
  • Ring Opening (The Critical Step): Nucleophilic attack (using Azide or Ammonia equivalent) on the aziridine.

  • Reduction: Conversion of the precursor (Azide/Nitrile) to the primary amine.

Workflow Diagram

SynthesisPath Start (S)-N-Benzyl-aziridine-2-methanol (Activated Precursor) Reaction Regioselective Ring Opening (Nucleophile: NaN3 or NH3) Start->Reaction Lewis Acid Catalyst (e.g., BF3·OEt2) Intermediate Intermediate: (S)-3-Azido-2-(benzylamino)propan-1-ol Reaction->Intermediate SN2 Attack at C3 (Less Hindered) Side1 Regioisomer Impurity (Attack at C2) Reaction->Side1 Uncatalyzed / High Temp Reduction Reduction (Staudinger or Hydrogenation) Intermediate->Reduction PPh3 / H2O (Retains Benzyl) Product Target: (S)-3-Amino-2-(benzylamino)propan-1-ol Reduction->Product Yield > 85%

Figure 1: The regioselective aziridine ring-opening pathway. Note that acid catalysis promotes attack at the more substituted carbon (C2) in some conditions, but for terminal aziridines, steric control usually favors C3 attack unless electronic factors dominate.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q1: I am observing a mixture of regioisomers (C2 vs. C3 attack) during the ring opening. How do I force the nucleophile to C3?

  • Diagnosis: You are likely relying on purely thermal ring opening or using a solvent that stabilizes the transition state for C2 attack.

  • Technical Insight: The regioselectivity of aziridine opening is governed by the interplay between steric hindrance (favoring C3 attack) and electronic activation (favoring C2 attack via partial carbocation character).

  • Protocol Adjustment:

    • Use a "Soft" Nucleophile: If using Azide (

      
      ), the reaction is predominantly 
      
      
      
      . Ensure the solvent is polar aprotic (DMF or DMSO) to enhance the nucleophilicity of the azide.
    • Avoid Strong Lewis Acids: Strong Lewis acids can activate the C2-N bond, increasing positive charge density at C2 and encouraging attack there. If activation is needed, use mild activation (e.g.,

      
      ) or simply heat in a polar solvent.
      
    • Reference Standard: For terminal aziridines, uncatalyzed nucleophilic attack almost exclusively occurs at the terminal (C3) position due to sterics [1].

Q2: My yield drops significantly during the reduction of the azide intermediate to the amine. Is the benzyl group falling off?

  • Diagnosis: If you are using catalytic hydrogenation (

    
    ), you are likely debenzylating the secondary amine concurrently with reducing the azide.
    
  • Corrective Action: Switch to the Staudinger Reduction .

    • Reagents: Triphenylphosphine (

      
      ) followed by water (
      
      
      
      ).
    • Mechanism:[1][2]

      
       attacks the azide to form a phosphazide, which hydrolyzes to the amine. This method is orthogonal to benzyl protection; the benzyl group will remain 100% intact.
      
    • Alternative: If you must use hydrogenation, use Lindlar’s catalyst or poison the Pd/C with ethylene diamine, though Staudinger is superior for this substrate.

Category B: Purification & Isolation[4]

Q3: The product is not extracting into the organic layer (DCM or EtOAc). Where is it?

  • Diagnosis: The target molecule is a diamino-alcohol. It is highly polar and water-soluble. At neutral or acidic pH, it will remain in the aqueous phase as a salt.

  • Recovery Protocol:

    • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 12) using

      
       or 
      
      
      
      to suppress protonation of the amines.
    • Solvent Switch: DCM and EtOAc are often insufficient. Use n-Butanol or a CHCl3/Isopropanol (3:1) mixture for extraction. These solvent systems have higher polarity and better partition coefficients for amino alcohols.

    • Salting Out: Saturate the aqueous phase with

      
       or 
      
      
      
      before extraction to decrease the solubility of the organic product in water.

Q4: How do I remove the Triphenylphosphine oxide (


) byproduct if I use the Staudinger reduction? 
  • The Challenge:

    
     is notoriously difficult to separate from polar amines.
    
  • Solution:

    • Acid-Base Extraction:

      • Dissolve the crude mixture in dilute HCl (product goes into water;

        
         stays in organic/solid).
        
      • Wash the aqueous layer with Toluene or Ether (removes residual

        
        ).
        
      • Basify the aqueous layer (pH > 12) and extract with n-Butanol (recovers product).

    • This method leverages the basicity of your diamine product, which

      
       lacks.
      

Part 3: Data & Specifications

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact on Yield
Aziridine Opening Temp

< 60°C: Incomplete reaction.> 90°C: Polymerization/Degradation.
Nucleophile Equivalents 1.2 - 1.5 eq (NaN3)Excess ensures complete conversion; easy to wash out.
Reduction pH Neutral (Staudinger)Acidic conditions during reduction can hydrolyze intermediates prematurely.
Extraction Solvent n-Butanol or CHCl3:IPACritical: Standard solvents (EtOAc) result in >40% yield loss to aqueous phase.
Impurity Profile
Impurity StructureOriginPrevention
Regioisomer (C2-OH) Nucleophilic attack at C2Avoid strong Lewis Acids; maintain steric control.
Des-Benzyl Amine Over-reduction (Hydrogenolysis)Use Staudinger reduction (

) instead of

.
Dimer/Oligomer Aziridine polymerizationKeep concentration dilute (0.1 M - 0.2 M); avoid catalytic acid.

References

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Source: Frontiers in Chemistry (2023).[3] Relevance: Defines the steric vs. electronic control mechanisms for aziridine ring opening, confirming C3 attack preference for terminal aziridines in nucleophilic conditions. URL:[Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening. Source: IIT Kanpur / J. Org. Chem (Contextual). Relevance: Discusses the role of catalysts in directing regioselectivity, supporting the recommendation to avoid strong acids if C3 attack is desired. URL:[Link]

  • Preparation method of 3-amino-1,2-propanediol (Serinol derivatives).

Sources

Optimization

Preventing racemization during amino alcohol derivatization

Technical Support Center: Stereochemical Integrity in Amino Alcohol Derivatization Subject: Preventing Racemization During Derivatization Workflows Support Lead: Senior Application Scientist, Chiral Separations Unit Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity in Amino Alcohol Derivatization

Subject: Preventing Racemization During Derivatization Workflows Support Lead: Senior Application Scientist, Chiral Separations Unit Status: Operational

Introduction: The "Hidden" Reaction

Welcome to the technical support hub. If you are analyzing amino alcohols—whether as chiral auxiliaries, drug intermediates, or reduced amino acids—maintaining enantiomeric purity is your critical directive.

The Core Problem: Amino alcohols containing a 1,2-amino-hydroxyl motif are structurally predisposed to racemization. Unlike simple amines, the proximity of the hydroxyl group allows for intramolecular cyclization under acylation conditions, forming an oxazoline intermediate . This planar intermediate destroys the stereocenter, leading to irreversible racemization.

This guide provides the mechanistic understanding and validated protocols to prevent this failure mode.

Module 1: The Mechanism of Failure (Oxazoline Formation)

Why did my 99% ee starting material drop to 80% ee after derivatization?

When you derivatize an amino alcohol with an acylating agent (like an acid chloride or anhydride) in the presence of heat or strong Lewis acids, you risk triggering the Oxazoline Pathway .

The Pathway:

  • N-Acylation: The amine reacts first to form an amide.

  • Cyclization: The oxygen of the amide carbonyl attacks the activated carbon of the alcohol (or vice versa depending on conditions), kicking out water/leaving group.

  • Loss of Chirality: The resulting oxazoline ring is planar at the former chiral center (or allows rapid proton exchange).

  • Hydrolysis: Upon workup, the ring opens, yielding a racemic mixture.

Visualizing the Danger Zone

The following diagram illustrates the specific pathway you must avoid.

OxazolineMechanism Start Chiral Amino Alcohol (1,2-motif) Amide N-Acyl Intermediate (Stable) Start->Amide Mild Acylation Activation Activation (High T, Acid, SOCl2) Amide->Activation Over-reaction Oxazoline Oxazoline Ring (Planar/Labile) Activation->Oxazoline Cyclization (-H2O) Racemate Racemic Mixture (Post-Hydrolysis) Oxazoline->Racemate Ring Opening

Caption: The oxazoline pathway is the primary cause of racemization in 1,2-amino alcohols during acylation events involving heat or dehydration agents.[1]

Module 2: HPLC Derivatization Protocols (Liquid Phase)

Protocol A: Marfey’s Reagent (FDAA)

Best For: High-sensitivity HPLC/LC-MS separation of enantiomers. Mechanism: Nucleophilic aromatic substitution (


).
Risk Level:  Low (Mild conditions), but pH control is critical.

The Logic: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine.[2][3] Because the reaction occurs under mild basic conditions (bicarbonate) and does not activate the hydroxyl group, oxazoline formation is chemically suppressed.

Validated Workflow:

  • Preparation: Dissolve sample (50 µmol) in 100 µL water (or borate buffer if solubility is poor).

  • Buffering: Add 20 µL of 1 M

    
    . Critical: pH must be ~8.0–8.5. Higher pH (>10) risks direct proton abstraction.
    
  • Reagent Addition: Add 100 µL of 1% FDAA in acetone.

  • Incubation: Heat at 40°C for 60 minutes .

    • Troubleshooting: Do NOT exceed 50°C. Higher temps increase the risk of kinetic resolution or partial racemization of the reagent itself.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction and prevent side-products.

  • Analysis: Dilute with mobile phase and inject.

Self-Validation Step:

  • Always run a "D-isomer spike." If you expect L-amino alcohol, add 1% of the D-isomer to a test vial. You must see a small, resolved peak. If you see only one peak, your method is not separating the enantiomers, or you have fully racemized the sample.

Protocol B: OPA/NAC (Ortho-phthalaldehyde)

Best For: Fluorescence detection, automated pre-column derivatization. Risk Level: Moderate (Instability of product).

The Logic: OPA reacts with primary amines and a chiral thiol (N-Acetyl-L-Cysteine, NAC) to form a fluorescent isoindole. Critical Warning: The isoindole derivative is unstable . It does not racemize in the traditional sense, but it decomposes. If the L-isomer decomposes faster than the D-isomer (or vice versa), your quantitation will be skewed (Kinetic differentiation).

Troubleshooting Table: OPA/NAC

Symptom Probable Cause Corrective Action
Peak Tailing Decomposition of isoindole on-column. Lower column temp to <25°C; Increase flow rate.
Poor Reproducibility Variable reaction time. Use automated injector programming . Fix reaction time to exactly 60 seconds before injection.

| Extra Peaks | OPA degradation. | Prepare OPA reagent fresh daily; store in amber glass. |

Module 3: NMR Derivatization (Mosher’s Method)

Best For: Absolute configuration determination. Reagent:


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

The Logic: You create diastereomeric esters/amides.[4][5] The chemical shift difference (


) between the 

- and

-MTPA derivatives correlates with the spatial arrangement of substituents.

The "Racemization Trap": Using MTPA-Chloride with harsh bases or excess heat can trigger the oxazoline mechanism described in Module 1.

Safe Protocol (The "Modified Mosher"):

  • Solvent: Use dry Deuterated Chloroform (

    
    ) or Pyridine-
    
    
    
    .
  • Base: Use DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) for coupling the acid rather than using the acid chloride.

    • Why? DCC coupling is milder than acid chloride reaction and avoids the high local concentration of HCl that can catalyze inversion.

  • Alternative: If using MTPA-Cl, perform the reaction at 0°C and use dry pyridine as the solvent/base. Never reflux.

Self-Validation:

  • Check the

    
     region in 
    
    
    
    NMR. If you see a third signal (other than the R and S diastereomers), you likely formed an oxazoline or dehydration byproduct.

Module 4: GC-MS Derivatization (Silylation)

Best For: Volatile amino alcohols. Reagent: BSTFA + 1% TMCS or MTBSTFA.

The Logic: Silylation covers both the amine (-NH) and hydroxyl (-OH) groups. Racemization Risk: Low during reaction, High during Analysis .

Troubleshooting:

  • Issue: Racemization in the GC Injector.

  • Cause: If the -OH and -NH are not both fully silylated, thermal cyclization can occur in the hot injector port (250°C+).

  • Fix: Ensure complete derivatization .

    • Use a large excess of reagent (50:1).

    • Heat the derivatization vial to 60°C for 30 mins before injection to drive the reaction to completion.

    • Check: Look for "mono-silyl" peaks in the MS. If present, your data is suspect.

FAQ: Quick Troubleshooting

Q: Can I use acetic anhydride for chiral GC analysis? A: Proceed with extreme caution. Acetic anhydride is a classic reagent for converting amino alcohols into oxazolines (the "oxazoline method" is literally a synthesis route). If you must use it, use Trifluoroacetic Anhydride (TFAA) at temperatures below 35°C, as the trifluoromethyl group destabilizes the oxazoline transition state compared to a methyl group.

Q: My standard amino alcohol is pure, but the derivative shows 2% of the wrong enantiomer. Is it the reagent? A: Likely. Chiral Derivatizing Agents (CDAs) like Mosher's acid or Marfey's reagent must be optically pure. If your Marfey's reagent is 98% pure, you will see a "ghost" peak of 2% that mimics the other enantiomer.

  • Solution: Run a "blank" derivatization of the CDA with an achiral amine (like glycine) to check the reagent's purity, or use a certified reference standard.

Q: How do I store derivatized samples? A: Do not store them.

  • OPA: Inject immediately.

  • Marfey’s: Stable for 24 hours at 4°C in the dark.

  • Silyl derivatives: Stable for 1 week if kept strictly anhydrous. Moisture hydrolyzes silyl groups, reforming the free amino alcohol which then racemizes in the GC inlet.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection. HNB Publishing. (Definitive text on Marfey's and OPA mechanisms).
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[6] Carlsberg Research Communications.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. (Covers thermal stability issues in GC).

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. (Regulatory requirement for <0.1% impurity limits).

Sources

Troubleshooting

Purification methods for polar amino alcohols like (S)-3-Amino-2-(benzylamino)propan-1-ol

Technical Support Center: Purification of Polar Amino Alcohols Topic: (S)-3-Amino-2-(benzylamino)propan-1-ol & Related Diamino Alcohols Ticket ID: #PUR-AA-4720 Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amino Alcohols Topic: (S)-3-Amino-2-(benzylamino)propan-1-ol & Related Diamino Alcohols Ticket ID: #PUR-AA-4720 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are dealing with (S)-3-Amino-2-(benzylamino)propan-1-ol, a compound that presents a "perfect storm" for purification difficulties: it is highly polar (due to the hydroxyl and primary amine), basic (secondary and primary amines), and prone to hydrogen bonding .

Standard purification methods often fail because:

  • Silica Gel Tailing: The basic amines interact strongly with acidic silanols on silica, causing irreversible adsorption or severe streaking.

  • Aqueous Solubility: The compound prefers water over organic solvents, leading to yield loss during extraction.

  • Oil Formation: The free base often isolates as a viscous oil rather than a solid, complicating handling.

This guide provides three validated workflows to resolve these specific issues.

Module 1: Chromatography Troubleshooting

"My compound is streaking/tailing on the column or not eluting at all."

The Root Cause

Standard silica gel (


) is acidic (

). Your diamine is basic.[1] They react to form an ionic bond in the column, effectively sticking your product to the stationary phase.
Solution A: The "Amine-Modified" Solvent System (Standard Silica)

If you must use standard silica, you must "mask" the silanol sites with a volatile base.

Protocol: The Pre-Saturation Method

  • Select Solvent: Use Dichloromethane (DCM) and Methanol (MeOH).

  • Add Modifier: Add 1% Ammonium Hydroxide (28%

    
     in water)  or 1-2% Triethylamine (TEA)  to your mobile phase.
    
    • Note:

      
       is preferred for MS applications; TEA is harder to remove.
      
  • Column Pre-treatment (Critical): Flush the column with the mobile phase containing the base for 2 column volumes (CV) before loading your sample. This neutralizes the silica surface.[2][3]

  • Elution Gradient:

    • Start: 95% DCM / 4% MeOH / 1%

      
      
      
    • End: 80% DCM / 19% MeOH / 1%

      
      
      
Solution B: The "Premium" Fix (Amine-Functionalized Silica)

Use commercially available Amine-Bonded Silica (KP-NH) .

  • Why: The surface is already basic. No mobile phase additives are needed.

  • Solvent: You can often use Hexane/Ethyl Acetate or DCM/EtOAc, avoiding Methanol (which dissolves silica slightly).[2]

Visual Workflow: Chromatography Decision Logic

ChromatographyLogic Start Start: Crude Mixture CheckTLC Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streak Does it streak/tail? CheckTLC->Streak StandardSilica Standard Silica Requires Modifier Streak->StandardSilica Yes (Budget limited) NHSilica Amine-Bonded Silica (KP-NH) Streak->NHSilica Yes (High Purity req) AddBase Add 1% NH4OH or TEA to Mobile Phase StandardSilica->AddBase PreTreat Pre-equilibrate Column with Basic Solvent AddBase->PreTreat SimpleSolvent Use Hexane/EtOAc No Additives NHSilica->SimpleSolvent

Figure 1: Decision matrix for selecting the correct stationary phase and solvent conditions to prevent amine tailing.

Module 2: Extraction & Workup

"I can't get my product out of the water layer."

The Solubility Paradox

The hydroxyl group and two amines make this molecule highly hydrophilic. Standard extraction (DCM vs. Water) often results in <50% recovery.

Protocol: The "Salting-Out" pH Swing
  • Acidify: Dissolve crude in minimal water/HCl (pH < 2) to wash away non-basic organic impurities with Ethyl Acetate (discard organic).

  • Basify (The Critical Step): Adjust aqueous layer pH to >12 using saturated NaOH or KOH.

    • Why: You must be at least 2 pH units above the pKa (approx 9.5) to ensure the molecule is fully deprotonated (neutral).

  • Salt Saturation: Add solid NaCl until the solution is saturated.

    • Mechanism:[4][5][6] This increases the ionic strength of the water, forcing the organic amine out ("Salting Out").

  • Extraction Solvent: Do not use pure DCM. Use CHCl3 : Isopropanol (3:1) .

    • Why: The alcohol co-solvent helps pull the polar amino alcohol into the organic phase.

  • Repetition: Perform 4-5 extractions.

Data: Solvent Efficiency Comparison

Solvent SystemRecovery EfficiencyIssues
Diethyl Ether< 10%Too non-polar; product stays in water.
Dichloromethane (DCM)40-60%Moderate efficiency; requires many washes.
Chloroform/IPA (3:1) > 90% Best balance of polarity.
n-Butanol> 95%High boiling point; difficult to rotovap off.

Module 3: Crystallization (The Gold Standard)

"My product is a sticky oil. How do I get a solid?"

The Solution: Salt Formation

Chiral amino alcohols are often oils in their free base form but form stable, crystalline solids as salts.[7] This also purifies the compound by rejecting impurities that don't fit the crystal lattice.

Protocol: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil (free base) in a minimal amount of dry Ethanol or Methanol .

  • Acid Addition: Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in MeOH dropwise at 0°C.

    • Observation: The solution may warm up (exothermic).

  • Precipitation:

    • If solid forms immediately: Filter and wash with cold ether.

    • If no solid: Slowly add Diethyl Ether or MTBE (anti-solvent) until the solution turns cloudy.

  • Crystallization: Store at -20°C overnight. Scratch the flask glass to induce nucleation if necessary.

  • Recovery: Filter the white solid. This is your (S)-3-Amino-2-(benzylamino)propan-1-ol dihydrochloride.

Visual Workflow: Salt Formation Logic

SaltLogic Oil Crude Oil (Free Base) Solvent Dissolve in MeOH/EtOH Oil->Solvent Acid Add 2.2 eq HCl (in Dioxane/MeOH) Solvent->Acid Cloud Add Anti-Solvent (Ether/MTBE) Acid->Cloud If no ppt Solid Filter Solid (Dihydrochloride Salt) Acid->Solid If ppt forms Cloud->Solid

Figure 2: Step-by-step logic for converting the oily free base into a stable crystalline salt.

Frequently Asked Questions (FAQ)

Q1: How do I store the purified compound?

  • Free Base: Store under Nitrogen/Argon at -20°C. It is prone to oxidation (N-oxide formation) and absorbing

    
     from the air (carbamate formation).
    
  • HCl Salt: Hygroscopic. Store in a desiccator or tightly sealed vial at room temperature.

Q2: I can't see my compound on TLC. UV is weak.

  • The benzyl group has weak UV activity. Use a stain.

  • Best Stain: Ninhydrin . It will turn the primary amine deep purple/blue.

  • Alternative: Potassium Permanganate (KMnO4) will stain the alcohol/amine functionalities yellow on a purple background.

Q3: Can I distill this compound?

  • Risk: High. The boiling point is very high due to hydrogen bonding, and decomposition is likely before boiling at standard pressures.

  • Only Method: Kugelrohr distillation under high vacuum (<0.1 mmHg).

References

  • Biotage. (2018). Successful Flash Chromatography: The Ultimate Guide. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in (S)-3-Amino-2-(benzylamino)propan-1-ol Synthesis

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this chiral diamino alcohol. Here, we provide in-depth, experience-driven insights in a direct question-and-answer format to address specific issues and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing (S)-3-Amino-2-(benzylamino)propan-1-ol, and which is recommended for achieving higher yields?

A common and effective route for synthesizing (S)-3-Amino-2-(benzylamino)propan-1-ol is through the reductive amination of a suitable amino alcohol precursor. A highly recommended starting material is (S)-3-amino-2-hydroxypropan-1-ol. The synthesis involves the reaction of this chiral amino alcohol with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

An alternative approach involves the selective mono-N-alkylation of 3-amino alcohols. This can be achieved using benzyl halides, but often leads to mixtures due to the reactivity of the resulting secondary amine.[1] A more selective method utilizes chelation with 9-BBN to protect and activate the amine group for mono-alkylation.[1] However, for simplicity and generally good yields, reductive amination is often the preferred method in many laboratory settings.

Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?

Incomplete reactions are a frequent source of low yields. Several factors could be at play:

  • Inefficient Imine Formation: The initial equilibrium between the carbonyl compound (benzaldehyde) and the amine to form the imine can be unfavorable.[2] This equilibrium can be shifted towards the imine by removing water, which is a byproduct of the reaction. This can be achieved by using a dehydrating agent or azeotropic distillation.

  • Suboptimal pH: The reaction is typically carried out under weakly acidic to neutral conditions.[2][3] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the formation of the iminium ion, the species that is actually reduced, will be slow.

  • Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. It is common to use 1.5 to 2 equivalents of the reducing agent to drive the reaction to completion.

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced, leading to low or no conversion.[4]

Q3: My main issue is the formation of multiple byproducts. What are the most common side reactions and how can I mitigate them?

Byproduct formation is a primary contributor to low yields and purification challenges. The most common side reactions include:

  • Over-alkylation: The desired product, a secondary amine, can react further with benzaldehyde to form a tertiary amine. This is a common issue in reductive aminations. To minimize this, it is advisable to use a controlled stoichiometry of benzaldehyde, or to add it slowly to the reaction mixture.

  • Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting benzaldehyde to benzyl alcohol.[2] The choice of reducing agent is critical here. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is often preferred for reductive aminations as it reduces imines much faster than it reduces aldehydes or ketones.[3][5]

  • Formation of Quaternary Ammonium Salts: If benzyl halides are used as the alkylating agent, over-alkylation can lead to the formation of quaternary ammonium salts.[6]

  • Cyanide Addition Byproduct: If sodium cyanoborohydride is used as the reducing agent, a cyanide addition byproduct can sometimes be observed.[4]

Q4: I'm struggling with the purification of the final product. What are the recommended purification techniques?

(S)-3-Amino-2-(benzylamino)propan-1-ol is a polar compound due to the presence of two amino groups and a hydroxyl group. This can make purification by standard silica gel chromatography challenging.

  • Column Chromatography: If using silica gel chromatography, it is often necessary to use a polar eluent system, such as a gradient of methanol in dichloromethane. To prevent streaking and improve separation, it is highly recommended to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[7]

  • Acid-Base Extraction: An effective purification strategy is to utilize the basic nature of the amino groups. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the amine product into the aqueous phase. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for purification. If the free base is an oil, it can often be converted to a hydrochloride salt by treatment with HCl, which may then crystallize.[8]

  • Schiff Base Formation: For purification of aminopropanediols, formation of a Schiff base with an aldehyde like benzaldehyde can be used as an intermediate step. The resulting imine is often easier to handle and purify, and can then be hydrolyzed back to the purified amine.[9]

Q5: How can I confirm the chiral purity of my final product?

Maintaining the stereochemical integrity of the chiral center is crucial. The enantiomeric purity of (S)-3-Amino-2-(benzylamino)propan-1-ol should be assessed using a suitable analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are often effective for the resolution of amino alcohols.[10] It may be necessary to derivatize the amino groups to improve separation and detection.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Issue 1: Low Conversion of Starting Amino Alcohol

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Inefficient Imine Formation - Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.- If the solvent allows, perform the reaction in a flask equipped with a Dean-Stark trap to azeotropically remove water.
Suboptimal pH - Monitor the pH of the reaction mixture. If it is too acidic, add a non-nucleophilic base like triethylamine. If it is too basic, a small amount of a weak acid like acetic acid can be added.
Poor Reagent Quality - Ensure that the benzaldehyde used is fresh and free of benzoic acid, which can form upon oxidation.- Check the activity of the reducing agent. Hydride reducing agents can decompose upon improper storage.
Inadequate Mixing - If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between reactants.
Issue 2: Predominance of Benzyl Alcohol as a Byproduct

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Non-selective Reducing Agent - Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[3][5] NaBH₄ can also be used, but it is typically added after allowing sufficient time for imine formation.[5]
Reaction Conditions Favoring Aldehyde Reduction - Perform the reaction at a lower temperature to favor the selective reduction of the imine over the aldehyde.
Incorrect Order of Reagent Addition - In a direct reductive amination, all components are mixed together. In an indirect or stepwise procedure, the imine is pre-formed before the addition of the reducing agent.[3] For less reactive amines, pre-forming the imine may be beneficial.
Issue 3: Difficulty in Removing Impurities During Work-up

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Emulsion Formation During Extraction - Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite.
Product Loss to Aqueous Layer - The product has some water solubility. Perform multiple extractions with an organic solvent (e.g., 3-4 times) to ensure complete recovery from the aqueous phase.
Co-elution of Impurities in Chromatography - If impurities have similar polarity to the product, consider derivatizing the amino or hydroxyl groups to alter the polarity before chromatography. For example, protection with a Boc group can make the molecule less polar.[8]

Experimental Workflows & Visualizations

General Workflow for Reductive Amination

The following diagram illustrates a typical experimental workflow for the synthesis of (S)-3-Amino-2-(benzylamino)propan-1-ol via reductive amination.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification A Dissolve (S)-3-amino-2-hydroxypropan-1-ol in a suitable solvent (e.g., Methanol) B Add Benzaldehyde (1.0-1.2 eq.) A->B C Stir at room temperature for 1-2 hours to allow for imine formation B->C D Cool the reaction mixture to 0°C C->D Imine Formation E Add Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) portion-wise D->E F Allow the reaction to warm to room temperature and stir until completion (monitor by TLC) E->F G Quench the reaction with water or dilute aqueous acid F->G Reduction Complete H Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM) G->H I Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate H->I J Purify the crude product by column chromatography (e.g., SiO2, DCM/MeOH with triethylamine) I->J Crude Product K Characterize the final product (NMR, MS, Chiral HPLC) J->K Purified Product

Caption: General experimental workflow for synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yields.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Low Yield Observed TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC UnreactedSM Is starting material consumed? TLC->UnreactedSM MultipleSpots Are there multiple unidentified spots? UnreactedSM->MultipleSpots Yes IncompleteReaction Incomplete Reaction: - Increase reaction time/temp - Check reagent quality - Optimize pH UnreactedSM->IncompleteReaction No SideReactions Side Reactions: - Check for over-alkylation - Analyze for aldehyde reduction - Consider alternative reducing agents MultipleSpots->SideReactions Yes WorkupLosses Work-up/Purification Issues: - Optimize extraction procedure - Adjust chromatography conditions MultipleSpots->WorkupLosses No

Caption: Troubleshooting logic for low yields.

References

  • ResearchGate. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Materials Advances. (2025). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Available at: [Link]

  • Nature Communications. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Semantic Scholar. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Available at: [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link]

  • ResearchGate. (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol (6), prepared from 2-acetylthiophene (4) in a two-step overall yield of 79%.... Available at: [Link]

  • Rasayan Journal of Chemistry. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • PubChem. 3-(Benzylamino)propanol. Available at: [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]

  • Supporting Information. Synthesis of anti-2-amino-1-arylpropan-1,3-diols 9. Available at: [Link]

  • Google Patents. Method for producing and purifying 3-aminopropanol.
  • Molecules. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Available at: [Link]

  • Wikipedia. 3-Amino-1-propanol. Available at: [Link]

  • PubMed. [New Methods of Synthesizing 3-aminopropanol-1 Derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Available at: [Link]

  • Google Patents. Preparation method of 3-amino-1,2-propanediol.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Amino Alcohol Ligand Formation

Welcome to the technical support center dedicated to the synthesis and optimization of amino alcohol ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of amino alcohol ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of these crucial chemical moieties. Vicinal amino alcohols are not only pivotal as chiral ligands for metal-based catalysts but are also integral components of numerous pharmaceutically active compounds.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: Low Yield of the Desired Amino Alcohol Ligand

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in amino alcohol ligand formation often stem from several key areas: incomplete reaction, side reactions, or product degradation. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction:

    • Equilibrium Limitations (Especially in Imine Formation): Many amino alcohol ligand syntheses involve the formation of an imine (Schiff base) intermediate. This reaction is often reversible, with the formation of water as a byproduct driving the equilibrium back toward the reactants.[3]

      • Solution: Actively remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a dehydrating agent such as activated molecular sieves (3Å or 4Å) directly to the reaction mixture.[3]

    • Insufficient Reaction Time or Temperature: Some starting materials, particularly sterically hindered ketones or amines, react more slowly and may require longer reaction times (24-48 hours) or higher temperatures to proceed to completion.[3][4][5]

      • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Gradually increase the reaction time or temperature, while being mindful of potential side reactions or product degradation at elevated temperatures.[6][7]

  • Side Reactions:

    • Racemization: The loss of stereochemical integrity is a significant concern, especially when starting from chiral amino acids. This can occur via the formation of an oxazolone intermediate or enolization, particularly under basic conditions or at high temperatures.[6]

      • Solution: Employ milder reaction conditions. Perform reactions at lower temperatures when feasible.[6] The choice of base is also critical; stronger, less sterically hindered bases can increase the rate of racemization.[6]

    • Polymerization: Unprotected amino acids or highly reactive starting materials can polymerize under certain reaction conditions.[6]

      • Solution: Ensure appropriate protecting groups are used for the amino and carboxyl functionalities if they are not intended to participate in the primary reaction.[8]

  • Product Degradation:

    • Hydrolysis: Imine-based ligands can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[3][9]

      • Solution: Work up the reaction under anhydrous conditions and aim for a neutral pH during purification and storage.[9]

    • Thermal Instability: Some amino alcohols can be thermally labile and may decompose during purification steps that involve heating.[10]

      • Solution: Utilize low-temperature purification techniques such as low-temperature crystallization or flash chromatography with a chilled solvent system.[10] For solvent removal, a high-vacuum, low-temperature rotary evaporator is recommended.[10]

Issue 2: Difficulty in Product Purification and Isolation

Q: My crude product is an oil or proves difficult to crystallize. What purification strategies can I employ?

A: The physical properties of amino alcohol ligands can make them challenging to purify. A multi-pronged approach is often necessary.

  • For Oily Products:

    • Recrystallization Attempts: Even if a product initially oils out, attempting recrystallization from various solvent systems is worthwhile. A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol) and a non-polar solvent in which it is less soluble (e.g., hexane, petroleum ether) can sometimes induce crystallization.[3]

    • Column Chromatography: This is a standard method for purifying non-crystalline compounds.

      • Stationary Phase: Silica gel is commonly used, but for compounds susceptible to hydrolysis under acidic conditions, using neutral alumina can be a better alternative.[3]

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be fine-tuned to achieve optimal separation.

    • Salt Formation and Crystallization: If the amino alcohol is basic, it can be converted to a salt (e.g., with hydrochloric or oxalic acid) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[11]

  • For Products that are Difficult to Crystallize:

    • Low-Temperature Crystallization: Maintaining the crystallization mixture at a low temperature (e.g., -20°C) for an extended period can sometimes promote the formation of crystals.[10]

    • Seeding: If a small amount of crystalline material can be obtained, adding a seed crystal to a supersaturated solution can induce crystallization.

Issue 3: Loss of Stereochemical Purity (Racemization)

Q: I am observing a loss of enantiomeric purity in my final product. What are the causes and how can this be minimized?

A: Racemization is a critical issue in the synthesis of chiral amino alcohol ligands, often stemming from the reaction conditions.[6]

  • Underlying Causes:

    • Base Strength and Steric Hindrance: Strong and non-hindered bases can deprotonate the stereogenic center, leading to racemization.[6]

    • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[6]

    • Activation Method: The method used to activate a carboxylic acid for reduction to an amino alcohol can influence the rate of racemization.[6]

  • Preventative Measures:

    • Temperature Control: Whenever possible, conduct reactions at lower temperatures. For instance, in microwave-assisted syntheses, reducing the temperature may limit racemization.[6]

    • Choice of Reagents:

      • For the reduction of N-protected amino acids, a two-step, one-pot method involving activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride is known to proceed with retention of optical purity.[6]

      • During peptide-like couplings, the addition of racemization inhibitors such as HOBt (1-Hydroxybenzotriazole) can be effective.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate protecting group for my amino alcohol synthesis?

A1: The selection of a protecting group is crucial and depends on the overall synthetic strategy.[8] An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[6] The concept of "orthogonality" is key, meaning different protecting groups can be removed under different conditions.[6] For example, a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group can be used alongside an acid-labile Boc (tert-butoxycarbonyl) group.[6][8][12]

Protecting GroupAbbreviationTypically ProtectsRemoval Conditions
tert-ButoxycarbonylBocAmino GroupAcidic conditions (e.g., TFA)[8][13]
9-FluorenylmethoxycarbonylFmocAmino GroupBasic conditions (e.g., piperidine)[8][12][13]
BenzyloxycarbonylCbz or ZAmino GroupCatalytic hydrogenation or strong acid[12][13]
BenzylBnHydroxyl, CarboxylCatalytic hydrogenation[13]
TrimethylsilylTMSHydroxyl, Amino, CarboxylMild acid or fluoride source[13]

Q2: What is the optimal pH for Schiff base formation, a common step in ligand synthesis?

A2: The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic, around 4-5.[3] At a pH that is too low (<4), the amine nucleophile becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic.[3] At a pH that is too high, there is an insufficient concentration of the protonated carbonyl group, which is more electrophilic.

Q3: Which analytical techniques are best for characterizing my amino alcohol ligand?

A3: A combination of techniques is generally required for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., O-H, N-H, C=N).

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of chiral ligands.[4]

Experimental Protocols

Protocol 1: General Synthesis of an Amino Alcohol Ligand via Reductive Amination

This protocol describes a general method for the synthesis of a secondary amino alcohol from a ketone/aldehyde and a primary amine, followed by reduction.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).

    • Add the primary amine (1.0-1.2 eq) to the stirring solution.

    • Add a catalytic amount of a mild acid, such as glacial acetic acid (a few drops).[9]

    • If using toluene, fit the flask with a Dean-Stark apparatus to remove water azeotropically.[3] Alternatively, add activated 4Å molecular sieves to the reaction mixture.[3]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting carbonyl compound is consumed (typically 2-24 hours).[3][5]

  • Reduction of the Imine:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1N HCl) at 0°C.

    • If the product is soluble in an organic solvent, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Minimizing Racemization during the Reduction of an N-Protected Amino Acid

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to minimize racemization.[6]

  • Activation:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1 equivalents of CDI and stir for approximately 10 minutes.[6]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, prepare a solution of sodium borohydride (5 equivalents) in water.

    • Add the sodium borohydride solution to the activated amino acid solution in one portion.[6]

  • Quenching and Work-up:

    • Stir the solution for 30 minutes at 0°C.

    • Acidify the reaction mixture with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over magnesium sulfate.[6]

  • Purification:

    • Filter the solution and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by passing it through a short pad of silica gel if necessary.[6]

Visualizations

Reaction_Troubleshooting_Workflow Start Low Reaction Yield Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Rxns Side Reactions? Start->Side_Rxns Degradation Product Degradation? Start->Degradation Equilibrium Reversible Reaction? (e.g., Imine Formation) Incomplete_Rxn->Equilibrium Yes Kinetics Slow Kinetics? Incomplete_Rxn->Kinetics No Racemization Racemization? Side_Rxns->Racemization Yes Polymerization Polymerization? Side_Rxns->Polymerization No Hydrolysis Hydrolysis? Degradation->Hydrolysis Yes Thermal Thermal Instability? Degradation->Thermal No Solution1 Remove Water (Dean-Stark/Sieves) Equilibrium->Solution1 Solution2 Increase Time/Temp Monitor Progress Kinetics->Solution2 Solution3 Use Milder Conditions (Temp, Base) Racemization->Solution3 Solution4 Use Protecting Groups Polymerization->Solution4 Solution5 Anhydrous Workup Neutral pH Hydrolysis->Solution5 Solution6 Low-Temp Purification Thermal->Solution6

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Is_Oily Is it an oil? Is_Solid->Is_Oily No Success1 Pure Solid Recrystallize->Success1 Chromatography Column Chromatography (Silica or Alumina) Is_Oily->Chromatography Yes Salt_Formation Salt Formation & Crystallization Is_Oily->Salt_Formation Alternative Success2 Purified Product Chromatography->Success2 Salt_Formation->Recrystallize

Caption: Purification strategy for amino alcohol ligands.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available from: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Available from: [Link]

  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Available from: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available from: [Link]

  • Protecting groups in organic synthesis + H2O. Available from: [Link]

  • Process for the purification of an aminoalcohol. Google Patents.
  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of amino alcohol ligands with varied backbone. Side view of... ResearchGate. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Royal Society of Chemistry. Available from: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). Available from: [Link]

  • Synthesis of Schiff base. Reddit. Available from: [Link]

  • Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry (ACS Publications). Available from: [Link]

  • Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Schiffs base reaction, need help forr better understanding? ResearchGate. Available from: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace. Available from: [Link]

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available from: [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ResearchGate. Available from: [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. Available from: [Link]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. PMC. Available from: [Link]

  • Synthesis and Characterization of Amino Alcohol Complexes. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-3-Amino-2-(benzylamino)propan-1-ol

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe and compliant disposal of (S)-3-Amino-2-(benzylamino)propan-1-ol, a compound frequently utilized in synthetic chemistry. By understanding the chemical nature of this substance and adhering to the procedures outlined below, you can ensure the safety of your laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Reactivity

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye damage.[1][2]

  • Harmful if Swallowed: Ingestion of this compound can be harmful to your health.[1]

From a chemical standpoint, the presence of both amino and alcohol functional groups, along with a benzyl substituent, dictates its reactivity and potential degradation pathways. Benzylamines are known to be susceptible to oxidation and can react with carbon dioxide in the air.[3] This inherent reactivity can be harnessed for controlled degradation as part of a safe disposal protocol.

Table 1: Key Safety and Hazard Information for 3-(Benzylamino)propan-1-ol

PropertyValueSource(s)
CAS Number 4720-29-0[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H302: Harmful if swallowed.[1][2]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

The Primary Disposal Pathway: Professional Waste Management

The most straightforward and universally compliant method for the disposal of (S)-3-Amino-2-(benzylamino)propan-1-ol is through a licensed hazardous waste disposal company.[4][5][6] This approach ensures that the chemical is handled and processed in accordance with all local, state, and federal regulations.

Operational Plan for Professional Disposal:
  • Segregation: Isolate waste (S)-3-Amino-2-(benzylamino)propan-1-ol from other chemical waste streams to prevent accidental reactions.[4] It is particularly important to keep it separate from strong oxidizing agents.

  • Containerization: Use a dedicated, properly labeled, and chemically compatible container for the waste. The container should be in good condition and have a secure, leak-proof lid.[4][5]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(S)-3-Amino-2-(benzylamino)propan-1-ol," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[4]

  • Arranging Pickup: Contact your institution's EHS office or a contracted hazardous waste disposal service to schedule a pickup.

Disposal_Workflow A Segregate Waste (S)-3-Amino-2-(benzylamino)propan-1-ol B Use Dedicated, Compatible Container A->B Isolate from incompatibles C Label Container Clearly 'Hazardous Waste' & Full Name B->C Securely seal D Store in Designated Cool, Ventilated Area C->D Ensure proper storage conditions E Schedule Pickup with EHS/Licensed Contractor D->E For final disposal

Caption: Standard workflow for the professional disposal of (S)-3-Amino-2-(benzylamino)propan-1-ol.

In-Lab Treatment: A Scientifically-Informed Approach for Small Quantities

For experienced laboratory personnel familiar with chemical reactions, it is possible to treat small quantities of (S)-3-Amino-2-(benzylamino)propan-1-ol in the lab to render it less hazardous before collection by a waste disposal service. This guide details a method based on oxidation with acidified potassium permanganate, which is effective for the degradation of aromatic amines.[7]

It is imperative that this procedure is performed only by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) for In-Lab Treatment:
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Experimental Protocol for Oxidation:

This protocol is designed for the treatment of up to 5 grams of (S)-3-Amino-2-(benzylamino)propan-1-ol.

  • Preparation of the Oxidizing Solution:

    • In a suitably sized beaker, cautiously prepare a 5% (w/v) solution of potassium permanganate (KMnO₄) in water. For example, dissolve 5 grams of KMnO₄ in 100 mL of water.

    • Slowly and with stirring, add concentrated sulfuric acid (H₂SO₄) to the potassium permanganate solution to create a final concentration of approximately 2 M sulfuric acid. Caution: This will be an exothermic reaction. Perform this step in an ice bath to control the temperature.

  • Degradation of the Amine:

    • In a separate, larger beaker equipped with a magnetic stirrer and placed in an ice bath, dissolve the (S)-3-Amino-2-(benzylamino)propan-1-ol waste in water.

    • Slowly, and in small portions, add the acidified potassium permanganate solution to the stirred amine solution. The purple color of the permanganate will disappear as it is consumed in the reaction.

    • Continue adding the permanganate solution until a faint, persistent pink or brown color remains, indicating that the amine has been completely oxidized.

  • Quenching and Neutralization:

    • After the reaction is complete, quench any excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃), until the solution becomes colorless.

    • Carefully neutralize the acidic solution by slowly adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter. Caution: Neutralization is also an exothermic process.

  • Final Disposal:

    • The resulting neutralized solution, containing manganese salts and organic degradation products, should be collected as aqueous hazardous waste and disposed of through your institution's EHS office.

Caption: Step-by-step workflow for the in-lab oxidative degradation of (S)-3-Amino-2-(benzylamino)propan-1-ol.

Decontamination of Empty Containers

Empty containers that previously held (S)-3-Amino-2-(benzylamino)propan-1-ol must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent, such as water or ethanol, at least three times.

  • Collection of Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the original chemical waste.[5][6]

  • Defacing Labels: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of through your institution's normal laboratory glass or plastic recycling stream.

By following these scientifically-backed procedures, you can confidently and safely manage the disposal of (S)-3-Amino-2-(benzylamino)propan-1-ol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation? Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Protect IU. (n.d.). In-Lab Disposal Methods. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-(benzylamino)propan-1-ol
Reactant of Route 2
(S)-3-Amino-2-(benzylamino)propan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.